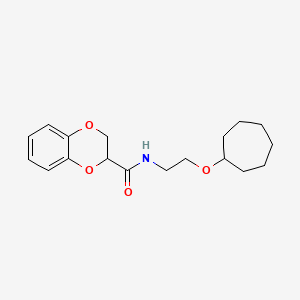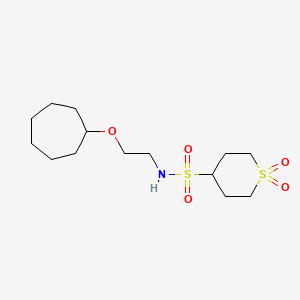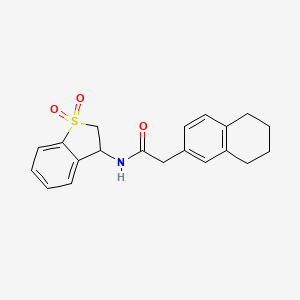![molecular formula C21H30N4O B6753087 N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide](/img/structure/B6753087.png)
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide is a complex organic compound featuring a unique structure that combines a pyridazine ring, a piperidine ring, and an adamantane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Pyridazine Ring: The 6-methylpyridazine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a suitable pyridazine derivative.
Attachment of the Adamantane Group: The adamantane-2-carboxamide is attached through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The combination of the adamantane moiety, known for its antiviral properties, with the pyridazine and piperidine rings, could lead to the development of new drugs with enhanced efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The pyridazine and piperidine rings can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide
- N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxylic acid
- N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxylate
Uniqueness
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide is unique due to the specific combination of its structural components. The presence of the adamantane moiety provides enhanced stability and potential antiviral properties, while the pyridazine and piperidine rings offer opportunities for diverse chemical modifications and biological interactions. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-13-4-5-19(24-23-13)25-6-2-3-18(12-25)22-21(26)20-16-8-14-7-15(10-16)11-17(20)9-14/h4-5,14-18,20H,2-3,6-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDRDQAAAAKRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)NC(=O)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6753005.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole](/img/structure/B6753011.png)
![[5-Chloro-6-[methyl(pyrazin-2-ylmethyl)amino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B6753015.png)

![(2,3-Dimethylthiomorpholin-4-yl)-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6753033.png)
![N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B6753036.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine](/img/structure/B6753049.png)
![3-(cyclobutanecarbonyl)-N-[(1-hydroxycycloheptyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6753058.png)

![Pyrrolidin-1-yl-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methanone](/img/structure/B6753076.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B6753080.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-phenylsulfanylcyclopentane-1-carboxamide](/img/structure/B6753086.png)
![N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B6753095.png)
